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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for Single

Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging using

various Technetium-99m (Tc-99m) labeled radiopharmaceuticals. This document is intended to

serve as a practical guide for researchers, scientists, and professionals involved in drug

development who are utilizing SPECT/CT as a molecular imaging modality.

Introduction to Technetium-99m SPECT/CT
Technetium-99m is the most widely used radionuclide in diagnostic nuclear medicine,

accounting for approximately 85% of all procedures worldwide.[1] Its favorable physical

properties, including a six-hour half-life and the emission of a 140 keV gamma ray, make it

ideal for SPECT imaging. The integration of SPECT with CT provides a powerful hybrid

imaging modality that combines functional information from SPECT with anatomical localization

from CT.[2][3] This fusion of functional and anatomical data enhances diagnostic accuracy by

allowing for precise localization and characterization of radiotracer uptake.[2][4]

Recent advancements have enabled the quantification of SPECT/CT data, allowing for the

calculation of parameters such as the Standardized Uptake Value (SUV), similar to Positron

Emission Tomography (PET).[5][6] This quantitative approach is crucial for objective treatment

response assessment and drug development studies. Key to quantitative SPECT/CT are

corrections for photon attenuation, scatter, and resolution recovery.[7]
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Key Applications and Radiopharmaceuticals
The versatility of Technetium-99m lies in its ability to be chelated to a variety of molecules,

each targeting a specific physiological or pathological process.[8][9] Below are the primary

clinical and research applications of Tc-99m SPECT/CT.

Oncology
SPECT/CT with Tc-99m labeled agents plays a vital role in the diagnosis, staging, and

monitoring of treatment response in oncology.

Bone Metastasis: Tc-99m methylene diphosphonate (MDP) or hydroxymethylene

diphosphonate (HMDP) are used for bone scintigraphy to detect metastatic disease.[2][3]

Tumor Perfusion and Viability: While less common than in cardiology, agents like Tc-99m

Sestamibi can be used to assess tumor perfusion.

Targeted Imaging: Novel Tc-99m labeled peptides and antibodies are in development for

targeted imaging of specific tumor receptors and markers.

Cardiology
Myocardial perfusion imaging (MPI) with Tc-99m SPECT/CT is a cornerstone in the non-

invasive assessment of coronary artery disease.

Myocardial Perfusion: Tc-99m Sestamibi and Tc-99m Tetrofosmin are the most commonly

used agents for assessing myocardial blood flow at rest and under stress.[10]

Ventricular Function: Gated SPECT acquisitions allow for the simultaneous assessment of

left ventricular ejection fraction, wall motion, and thickening.[4][11]

Neurology
Brain perfusion SPECT/CT provides valuable information for the evaluation of various

neurological disorders.

Cerebrovascular Disease: Assessment of regional cerebral blood flow (rCBF) in stroke and

other ischemic conditions.[12]
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Dementia: Differentiating between different types of dementia based on characteristic

perfusion patterns.[13]

Epilepsy: Localization of seizure foci by identifying areas of altered perfusion during the ictal

and interictal phases.[12][13]

Commonly used brain perfusion agents include Tc-99m hexamethylpropyleneamine oxime

(HMPAO) and Tc-99m ethyl cysteinate dimer (ECD).[13][14]

Other Applications
Pulmonary Embolism: Tc-99m macroaggregated albumin (MAA) is used for lung perfusion

scans to diagnose pulmonary embolism.[2][15]

Renal Function and Morphology: Tc-99m dimercaptosuccinic acid (DMSA) is used to

evaluate renal cortical scarring and differential renal function, while Tc-99m

mercaptoacetyltriglycine (MAG3) assesses renal excretion.[2]

Quantitative Data Summary
The following tables summarize key quantitative parameters for common Tc-99m SPECT/CT

procedures. These values can serve as a reference for protocol development and data

analysis.
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Radiopharmac
eutical

Application
Typical Adult
Injected Dose
(MBq)

Typical Adult
Injected Dose
(mCi)

Uptake Time

Tc-99m

MDP/HMDP

Bone

Scintigraphy
555 - 925 15 - 25 2 - 4 hours

Tc-99m

Sestamibi

Myocardial

Perfusion (1-day

rest/stress)

Rest: 296-444,

Stress: 888-1332

Rest: 8-12,

Stress: 24-36

Rest: 45-60 min,

Stress: 15-60

min

Tc-99m

Tetrofosmin

Myocardial

Perfusion (1-day

rest/stress)

Rest: 296-444,

Stress: 888-1332

Rest: 8-12,

Stress: 24-36

Rest: 45-60 min,

Stress: 15-60

min

Tc-99m

HMPAO/ECD
Brain Perfusion 555 - 1110 15 - 30

HMPAO: 90 min,

ECD: 45 min

Tc-99m MAA Lung Perfusion 74 - 222 2 - 6 Immediate

Tc-99m DMSA
Renal Cortical

Scan
111 - 185 3 - 5 2 - 4 hours

Table 1: Typical Radiopharmaceutical Dosing and Uptake Times.
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Parameter
Bone (Tc-
99m MDP)

Myocardiu
m (Tc-99m
Sestamibi)

Brain (Tc-
99m
HMPAO)

Lung (Tc-
99m MAA)

Kidney (Tc-
99m DMSA)

Collimator

Low-Energy

High-

Resolution

(LEHR)

Low-Energy

High-

Resolution

(LEHR)

Low-Energy

High-

Resolution

(LEHR) or

Fan-beam

Low-Energy

High-

Resolution

(LEHR)

Low-Energy

High-

Resolution

(LEHR) or

Pinhole

(pediatric)

Energy

Window

140 keV ±

10-20%

140 keV ±

10-20%

140 keV ±

10-20%

140 keV ±

10-20%

140 keV ±

10-20%

Matrix Size
128x128 or

256x256

64x64 or

128x128
128x128 128x128

128x128 or

256x256

Rotation 360°

180° (cardiac

specific) or

360°

360° 360° 360°

Projections 60-120 views 32-64 views 60-120 views 60-120 views 60-120 views

Time per

Projection

15-30

seconds

20-40

seconds

20-40

seconds

15-30

seconds

20-30

seconds

CT Protocol

Low-dose for

attenuation

correction

and

localization

Low-dose for

attenuation

correction

and

localization

Low-dose for

attenuation

correction

and

localization

Low-dose for

attenuation

correction

and

localization

Low-dose for

attenuation

correction

and

localization

Reconstructio

n

Iterative (e.g.,

OSEM) with

AC, SC, and

RR

Iterative (e.g.,

OSEM) with

AC, SC, and

RR

Iterative (e.g.,

OSEM) with

AC, SC, and

RR

Iterative (e.g.,

OSEM) with

AC, SC, and

RR

Iterative (e.g.,

OSEM) with

AC, SC, and

RR

Table 2: General SPECT/CT Acquisition and Reconstruction Parameters. AC: Attenuation

Correction; SC: Scatter Correction; RR: Resolution Recovery; OSEM: Ordered Subset

Expectation Maximization.
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Experimental Protocols
Protocol 1: Quantitative Bone Scintigraphy with Tc-99m
MDP
Objective: To detect and quantify osteoblastic activity as an indicator of bone metastasis or

other bone disorders.

Methodology:

Patient Preparation: No special preparation is required. Patients should be well-hydrated.

Radiopharmaceutical Administration: Administer 555-925 MBq (15-25 mCi) of Tc-99m MDP

intravenously.[16]

Uptake Phase: Allow for a 2.5-3 hour uptake period, during which the patient is encouraged

to drink fluids and void frequently to reduce bladder radiation dose.[16]

SPECT/CT Acquisition:

Position the patient supine on the imaging table.

Perform a whole-body planar scan if required.

Acquire SPECT/CT over the area of interest (e.g., torso, pelvis).

Use a LEHR collimator with a 128x128 matrix.[1]

Acquire 60-120 projections over 360°, with 15-30 seconds per projection.[1][3]

Acquire a low-dose CT scan for attenuation correction and anatomical localization.

Image Reconstruction and Analysis:

Reconstruct SPECT data using an iterative algorithm (e.g., OSEM) with corrections for

attenuation, scatter, and resolution recovery.[17]

Fuse SPECT and CT images.
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Perform quantitative analysis by drawing regions of interest (ROIs) over bone lesions and

normal bone to calculate SUVmax. A cut-off SUVmax of 22.75 g/mL has been suggested

to differentiate metastatic from degenerative lesions in breast cancer patients.[1]

Protocol 2: Myocardial Perfusion Imaging with Tc-99m
Sestamibi (1-Day Rest/Stress)
Objective: To assess myocardial perfusion at rest and under stress to detect and evaluate

coronary artery disease.

Methodology:

Patient Preparation: Patient should fast for at least 4 hours. Certain medications may need to

be withheld.

Rest Study:

Administer 296-444 MBq (8-12 mCi) of Tc-99m Sestamibi intravenously at rest.

Wait 45-60 minutes for optimal myocardial uptake and hepatobiliary clearance.[18]

Acquire gated SPECT/CT images.

Stress Study:

Perform pharmacologic (e.g., adenosine, regadenoson) or exercise stress.

At peak stress, administer 888-1332 MBq (24-36 mCi) of Tc-99m Sestamibi intravenously.

Wait 15-60 minutes post-injection.[18]

Acquire a second set of gated SPECT/CT images.

SPECT/CT Acquisition:

Use a LEHR collimator with a 64x64 or 128x128 matrix.

Acquire data over a 180° arc (from 45° right anterior oblique to 45° left posterior oblique).
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Acquire 32-64 projections with 20-40 seconds per projection.

Acquire a low-dose CT for attenuation correction.

Image Reconstruction and Analysis:

Reconstruct gated and ungated SPECT data using an iterative algorithm with appropriate

corrections.

Generate polar maps and calculate quantitative perfusion metrics (e.g., summed stress

score, summed rest score, summed difference score).

Calculate left ventricular ejection fraction, end-diastolic volume, and end-systolic volume

from the gated data.

Protocol 3: Brain Perfusion Imaging with Tc-99m
HMPAO/ECD
Objective: To evaluate regional cerebral blood flow for the assessment of dementia,

cerebrovascular disease, or epilepsy.

Methodology:

Patient Preparation:

Establish intravenous access at least 10 minutes before injection.[13]

The patient should be in a quiet, dimly lit room with eyes open and ears unoccluded.[13]

Minimize environmental stimuli during and for 5 minutes after injection.[13]

Radiopharmaceutical Administration: Administer 555-1110 MBq (15-30 mCi) of Tc-99m

HMPAO or Tc-99m ECD intravenously.[13][19]

Uptake Phase:

For Tc-99m HMPAO, the recommended delay is 90 minutes.[13][19]
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For Tc-99m ECD, the recommended delay is approximately 45 minutes.[13][19]

SPECT/CT Acquisition:

Position the patient's head in a head holder to minimize motion.

Use a high-resolution or ultra-high-resolution collimator.

Acquire 60-120 projections over 360° with a 128x128 matrix.

Acquisition time is typically 20-40 seconds per projection.

Acquire a low-dose CT for attenuation correction.

Image Reconstruction and Analysis:

Reconstruct SPECT data with iterative algorithms and appropriate corrections.

Co-register and fuse SPECT images with the CT data.

Perform semi-quantitative analysis by comparing regional uptake to a reference region

(e.g., cerebellum) or use software for statistical parametric mapping to compare to a

normal database.
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Radiopharmaceutical Preparation

Quality Control

Dispensing and Administration

Obtain Tc-99m Pertechnetate
from Mo-99/Tc-99m Generator

Reconstitute Kit
with Tc-99m Pertechnetate

Lyophilized Kit
(e.g., MDP, Sestamibi)

Incubate at Room Temperature
or as specified

Perform Quality Control Tests

Radiochemical Purity
(e.g., Chromatography)

Visual Inspection
(Clarity, Particulate Matter) pH Measurement

Passes QC Criteria

Fails QC Criteria

No

Dispense Patient Dose

Yes

Discard Administer to Patient

Click to download full resolution via product page

Caption: Workflow for Tc-99m Radiopharmaceutical Preparation and QC.
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General SPECT/CT Imaging Workflow

Patient Preparation & Injection

Image Acquisition

Image Processing & Analysis
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Intravenous Injection of
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Uptake Phase
(Waiting Period)

Patient Positioning
on SPECT/CT Scanner

SPECT Data Acquisition
(Tomographic Projections)

Low-Dose CT Acquisition
(for Attenuation Correction & Localization)

Iterative Reconstruction
(with AC, SC, RR)

Image Fusion
(SPECT + CT)

Quantitative/Qualitative Analysis
(e.g., SUV, Perfusion Maps)

Clinical Report Generation

Click to download full resolution via product page
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Caption: General workflow for a clinical Tc-99m SPECT/CT scan.

Logical Relationships of Tc-99m Radiopharmaceuticals
and Applications

Technetium-99m

Tc-99m MDP/HMDP
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Tetrofosmin
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Dementia, Stroke, Epilepsy
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Lung Perfusion
Pulmonary Embolism
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Renal Cortical Imaging
Scarring, Function
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Click to download full resolution via product page

Caption: Applications of common Tc-99m radiopharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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